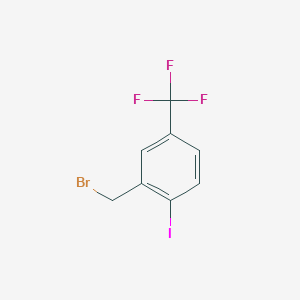

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQZPWSVWZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593980 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-06-3 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene typically follows a multi-step approach:

- Starting Material Selection: Often begins with a suitably substituted benzene derivative such as 2-methyl-4-iodobenzene or 2-methyl-1-iodo-4-(trifluoromethyl)benzene.

- Halogenation of the Methyl Group: The methyl substituent is selectively brominated to form the bromomethyl group.

- Installation of the Iodine and Trifluoromethyl Groups: These are introduced either prior to or after bromination, depending on the synthetic route, to ensure regioselectivity and minimize side reactions.

Specific Preparation Routes

Bromination of Methyl Group Using N-Bromosuccinimide (NBS)

A common method involves the bromination of the methyl group adjacent to the aromatic ring using N-bromosuccinimide (NBS) under radical conditions:

- Reaction Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane, often with a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation.

- Temperature: Ambient to reflux temperatures depending on the solvent.

- Outcome: Selective formation of the benzyl bromide moiety without affecting the iodine or trifluoromethyl substituents.

This method is supported by patent literature describing the bromination of 2-bromo-4-iodotoluene to yield 2-bromo-4-bromo-iodomethylbenzene, which upon further treatment yields the target compound.

Iodination and Trifluoromethylation

- Iodination: Aromatic iodination is often performed via electrophilic substitution using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under mild acidic conditions to install the iodine at the desired position.

- Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved via copper-catalyzed trifluoromethylation of aryl zinc reagents using reagents like Togni’s reagent II, as demonstrated in related aromatic systems.

Alternative Routes via Diazotization and Substitution

Industrial Scale Considerations

- Continuous Flow Reactors: For scale-up, continuous flow systems improve reaction control, heat management, and safety, especially for radical bromination steps.

- Automated Systems: Automation enhances reproducibility and purity, critical for compounds used in pharmaceutical intermediates.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- Purity and Yield: Bromination using NBS typically yields the bromomethyl product in moderate to high yields (50-80%) with minimal side products when reaction conditions are optimized.

- Regioselectivity: The presence of the trifluoromethyl group directs electrophilic substitution and halogenation to specific positions, minimizing isomer formation.

- Stability: The trifluoromethyl group enhances the compound’s chemical stability, allowing for easier handling and storage.

- Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy. The bromomethyl protons appear as characteristic singlets in 1H NMR, while trifluoromethyl groups show distinct 19F NMR signals.

Comparative Data of Similar Compounds

| Compound Name | Molecular Formula | Similarity Index | Key Differences |

|---|---|---|---|

| 1-(Bromomethyl)-2-iodo-4-(trifluoromethyl)benzene | C8H5BrF3I | 0.91 | Positional isomer with bromomethyl at C1 |

| This compound | C8H5BrF3I | 1.00 | Target compound |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | 0.88 | Lacks iodine substituent |

This table highlights the importance of positional isomerism in the compound’s reactivity and applications.

化学反应分析

Types of Reactions

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form dehalogenated products.

Coupling reactions: The iodo group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Coupling reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed

Nucleophilic substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols and carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

Coupling reactions: Products include biaryl compounds and other substituted benzene derivatives.

科学研究应用

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:

作用机制

The mechanism of action of 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

相似化合物的比较

Similar Compounds

- 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene

- 4-(Bromomethyl)-1-iodo-2-(trifluoromethyl)benzene

- 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene

Uniqueness

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and iodo groups, which provide versatile reactivity for various chemical transformations. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and materials .

生物活性

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and a comparative analysis with similar compounds.

- IUPAC Name : this compound

- CAS Number : 702641-06-3

- Molecular Formula : C9H6BrF3I

- Molecular Weight : 343.95 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cellular mechanisms and potential therapeutic applications. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies have indicated that halogenated compounds can exhibit antimicrobial activity. The presence of bromine and iodine may enhance the compound's ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival.

- Cytotoxicity : Research into the cytotoxic effects of halogenated aromatic compounds suggests that they may induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Antimicrobial Activity

A study conducted on various halogenated aromatic compounds found that this compound exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Cytotoxic Effects on Cancer Cells

In vitro studies assessing the cytotoxicity of this compound on human cancer cell lines demonstrated IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving ROS generation and mitochondrial dysfunction.

The proposed mechanism of action for the biological activity of this compound includes:

- Cell Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate the compound's integration into lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species Generation : The halogen atoms can participate in redox reactions, generating ROS that damage cellular components such as DNA, proteins, and lipids.

- Apoptotic Pathway Activation : The compound may trigger apoptotic signaling cascades through mitochondrial pathways, leading to cell death in sensitive cancer cell lines.

Comparative Analysis with Similar Compounds

Comparative studies with other halogenated compounds reveal varying degrees of biological activity. For example:

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| 2-Bromo-4'-trifluoromethylacetophenone | 64 | 30 |

| 4-Iodoaniline | 128 | 35 |

| 3-Bromophenylboronic acid | 32 | 18 |

The data indicates that while some compounds exhibit similar antimicrobial properties, the cytotoxic effects vary significantly, underscoring the unique profile of this compound.

常见问题

Q. Key conditions :

- Solvent : Use anhydrous dichloromethane (DCM) or carbon tetrachloride to minimize side reactions.

- Catalyst : Lewis acids enhance electrophilic substitution efficiency.

- Temperature : Controlled low temperatures (−10°C to 25°C) prevent polyhalogenation .

Basic: How can researchers purify and characterize this compound to confirm structural integrity?

Answer:

Purification :

Q. Characterization :

- NMR : ¹H NMR should show signals for the benzyl bromide proton (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR confirms the trifluoromethyl group (δ ~125 ppm, q, J = 32 Hz) .

- HPLC : Purity >95% is achievable, as noted in commercial-grade samples (e.g., >95.0% HLC in ).

- Mass spectrometry : Molecular ion peak at m/z 364.93 (C₈H₅BrF₃I) .

Basic: What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

Answer:

The bromomethyl group is highly reactive in SN2 reactions, while the iodine substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nucleophilic substitution : React with amines (e.g., piperidine) in DMF at 60°C to form benzylamine derivatives.

- Competing leaving groups : Bromine (C-Br) is more reactive than iodine (C-I) in aliphatic positions, but iodine may act as a directing group in aromatic systems .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

Stability :

Q. Degradation pathways :

- Thermal decomposition (>100°C) releases HBr and iodine, forming polyaromatic byproducts.

- Analytical monitoring : Use TLC (Rf ~0.4 in hexane/EtOAc 9:1) or GC-MS to detect degradation .

Advanced: What role does this compound play in cross-coupling reactions for medicinal chemistry applications?

Answer:

The iodine substituent enables Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce nitrogen-containing pharmacophores.

- Case study : As an intermediate in Anacetrapib synthesis, it participates in C-C bond formation with boronic esters under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Electron-withdrawing effects : The trifluoromethyl group enhances electrophilicity, facilitating aryl-aryl bond formation .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Answer:

Systematic optimization :

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, excess NBS may lead to dibromination, requiring stoichiometric control .

- Byproduct analysis : Use LC-MS to detect halogenated dimers or dehalogenated species. Adjust reaction time (<6 hours) to minimize side reactions .

Advanced: What computational tools predict the reactivity of this compound in novel reaction systems?

Answer:

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose feasible routes by analyzing analogous reactions (e.g., bromomethylbenzene derivatives in ).

- DFT calculations : Predict transition states for SN2 reactions, highlighting steric hindrance from the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。